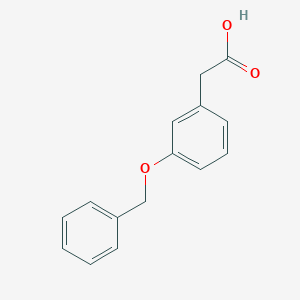
2-(3-(Benzyloxy)phenyl)acetic acid
Cat. No. B155265
Key on ui cas rn:
1860-58-8
M. Wt: 242.27 g/mol
InChI Key: LLZKAZNUCYYBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07067529B2
Procedure details


To 50 ml of methanol was added 3-hydroxyphenyl acetic acid (7.61 g, 0.05 mol). The mixture was cooled in an ice bath and then thionyl chloride was added (3.6 ml, 0.05 mol). The mixture was refluxed for 4 hrs and methanol was evaporated. The residue was extracted with ethyl acetate and sodium bicarbonate solution. The organic layer was dried and evaporated to give an oil (8.90 g). This oil was dissolved in 150 ml of acetone containing benzyl bromide (9.17 g, 0.053 mol) and potassium carbonate (16.9 g, 0.16 mol). The mixture was stirred at room temperature overnight. The solid was removed through filtration and solvents was evaporated. The residue was extracted with ethyl acetate and sodium bicarbonate solution. The organic layer was dried and evaporated. The residue was suspended in 70 ml of methanol and 1N sodium hydroxide solution was added (70 ml). The mixture was refluxed for 1 hr and solvents were evaporated. The residue was dissolved in 150 ml of water and extracted with ether. The aqueous layer was acidified with 1N hydrochloric acid and the white precipitate was filtered to give 3-benzyloxyphenyl acetic acid (11.0 g, 91%).



Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9](=[O:12])([O-])[O-:10].[K+].[K+].[CH3:15][C:16]([CH3:18])=[O:17]>>[CH2:1]([O:17][C:16]1[CH:18]=[C:3]([CH2:4][C:9]([OH:10])=[O:12])[CH:2]=[CH:1][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
16.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was removed through filtration and solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethyl acetate and sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1N sodium hydroxide solution was added (70 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 150 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white precipitate was filtered
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
